CK2 Inhibition: 2-(4-Hydroxy-phenyl)-chroman-4-one Exhibits ~1.4-Fold Higher Potency Than Its Naphthyl Analog
In a direct head-to-head evaluation of novel flavonoid compounds as CK2 inhibitors, 2-(4-hydroxyphenyl)-4H-chromen-4-one (the phenyl-based derivative) demonstrated an IC50 value of 0.33 ± 0.048 μM, compared to 2-(4'-hydroxynaphthyl)chromen-4-one (the naphthyl backbone analog) with an IC50 of 0.45 ± 0.059 μM [1]. Both compounds were tested under identical in vitro conditions.
| Evidence Dimension | CK2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.33 ± 0.048 μM |
| Comparator Or Baseline | 2-(4'-hydroxynaphthyl)chromen-4-one: 0.45 ± 0.059 μM |
| Quantified Difference | ~1.36-fold higher potency (0.12 μM absolute difference) |
| Conditions | In vitro CK2 enzyme inhibition assay |
Why This Matters
This ~1.4-fold potency advantage, validated in a direct head-to-head assay, means researchers investigating CK2 as a target can achieve equivalent inhibition at ~27% lower compound concentration, reducing potential off-target effects and conserving compound inventory.
- [1] Haidar S, Jabbour M, Al-Khayat MA, Aichele D, Jose J. Synthesis and biological evaluation of novel 2-(4'-hydroxynaphthyl)chromen-4-one as a CK2 inhibitor. Die Pharmazie. 2018;73(4):192-196. View Source
